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Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate

CAS No.: 1194374-71-4

Cat. No.: B2943746

Get Quote

Introduction: The Regioselectivity Challenge
Methyl 5-fluoro-2-formylbenzoate is a critical bifunctional building block in medicinal

chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like

Olaparib and Talazoparib. Its structure features an aldehyde at the ortho-position to a methyl

ester, with a fluorine atom at the C5 position serving as both a metabolic blocker and an NMR

handle.

When reacting this scaffold with binucleophiles (e.g., methylhydrazine or substituted diamines),

two competitive pathways often emerge, leading to regioisomeric products. Distinguishing

these isomers is non-trivial using standard 1D NMR due to the electronic similarity of the

resulting heterocycles.

This guide compares the "Standard" analytical approach (1D 1H NMR) against the "Advanced"

approach (2D NMR & 19F Analysis), providing a definitive protocol for structural assignment.
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The most common transformation of Methyl 5-fluoro-2-formylbenzoate is cyclization with

hydrazines to form the phthalazin-1(2H)-one core.

Reaction Pathways[1][2]
Path A (Thermodynamic): Nucleophilic attack of the unsubstituted hydrazine nitrogen on the

aldehyde (more reactive), followed by cyclization of the substituted nitrogen onto the ester.

Path B (Kinetic/Steric): Attack of the substituted nitrogen on the aldehyde.

Methyl 5-fluoro-2-formylbenzoate
(Starting Material)

Hydrazone Intermediate A
(Aldehyde-NH2)

NH2 attack
(Fast)

Hydrazone Intermediate B
(Aldehyde-NHMe)

NHMe attack
(Slow)

Methylhydrazine
(MeNH-NH2)

Product A (Major)
2-methyl-6-fluorophthalazin-1-one

Cyclization
(-MeOH)

Product B (Minor/Trace)
3-methyl-6-fluorophthalazin-1-one

(Zwitterionic/Unstable)

Cyclization
(-MeOH)

Click to download full resolution via product page

Figure 1: Divergent reaction pathways for Methyl 5-fluoro-2-formylbenzoate with

methylhydrazine. Product A is the desired PARP-inhibitor scaffold.

Comparative Analysis of Confirmation Methods
Method A: 1D 1H NMR (The "Standard" Approach)

Technique: Proton NMR in DMSO-d6.

Observation: You observe a singlet at ~8.4 ppm (H-4 imine) and a singlet at ~3.7 ppm (N-

methyl).

Limitation: Both regioisomers (and the uncyclized hydrazone) exhibit these signals. The

chemical shift differences are often <0.1 ppm, making definitive assignment impossible

without a reference standard.

Verdict:Insufficient for rigorous structural proof.
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Method B: 2D NMR (The "Gold Standard")
Technique:1H-15N HMBC and 1D NOE (Nuclear Overhauser Effect).

Mechanism:

NOE: Irradiating the N-methyl signal reveals spatial proximity. In Product A, the N-Me

group is spatially close to the carbonyl oxygen (no proton) and the aromatic H-8 (weak

NOE). In Product B (or O-methyl isomers), the methyl group would show strong NOE to

the H-4 imine proton.

HMBC: Shows long-range coupling. In Product A, the N-Me protons correlate strongly with

the Carbonyl Carbon (C1) and the Nitrogen (N2), but not the Imine Carbon (C4) directly.

Verdict:Definitive.

Experimental Protocols
Synthesis of 6-fluoro-2-methylphthalazin-1(2H)-one

Dissolution: Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) in Ethanol (10 V).

Addition: Add Methylhydrazine (1.2 eq) dropwise at 0°C.

Reflux: Heat to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

Workup: Cool to room temperature. The product typically precipitates as a white solid. Filter

and wash with cold ethanol.

Structural Confirmation Workflow
Perform the following analytical steps to certify the regio-structure.

Step 1: 1H NMR Assignment[1][2][3][4]
Solvent: DMSO-d6

Key Signals:

δ 8.45 (s, 1H): H-4 (Characteristic of the phthalazinone ring).
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δ 3.72 (s, 3H): N-CH3.

δ 7.50 - 8.20 (m, 3H): Aromatic protons (splitting patterns defined by 19F coupling).

Step 2: 19F NMR Confirmation
Solvent: DMSO-d6 (Uncoupled)

Signal: Single peak at δ -108.5 ppm.

Insight: The multiplicity in the coupled proton spectrum (td vs dd) helps assign the specific

location of the fluorine relative to the carbonyl, ruling out rearranged byproducts.

Step 3: The "Killer" Experiment - 1D NOE
Target: Irradiate the N-Methyl singlet at 3.72 ppm.

Expected Result (Product A):

NO NOE observed to the H-4 singlet (8.45 ppm). This confirms the Methyl is on N2,

distant from C4.

Weak NOE observed to the aromatic H-8 (peri-position), if resolved.

Alternative Result (Product B/Hydrazone):

Strong NOE to H-4 would indicate the Methyl is on N3 or O (Lactim ether), or the structure

is the uncyclized hydrazone where the N-Me is close to the methine.
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Feature
Starting Material
(Methyl 5-fluoro-2-
formylbenzoate)

Product A (2-
methyl-6-
fluorophthalazin-1-
one)

Alternative
(Hydrazone/Isomer)

Functional Group Aldehyde (-CHO) Lactam (C=O-N-N=C) Hydrazone (C=N-NH)

1H NMR (Diagnostic) δ 10.2 ppm (CHO, s) δ 8.45 ppm (H-4, s)
δ 8.2 - 8.8 ppm

(N=CH)

Methyl Group δ 3.90 ppm (O-Me, s) δ 3.72 ppm (N-Me, s)
δ 2.8 - 3.2 ppm (N-

Me)

19F Shift ~ -110 ppm ~ -108 ppm
Shifts vary

significantly

IR (Carbonyl) ~1720 cm⁻¹ (Ester) ~1650 cm⁻¹ (Amide) ~1680 cm⁻¹

HMBC Correlation O-Me to C=O N-Me to C=O (C1) N-Me to C=N

Analytical Decision Tree
Use this logic flow to confirm your product batch.
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Figure 2: Step-by-step structural confirmation logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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